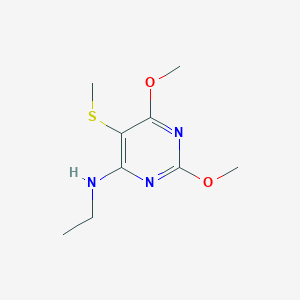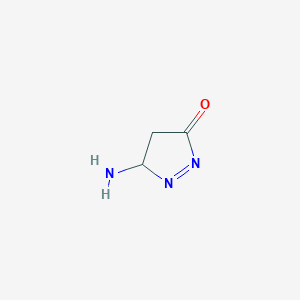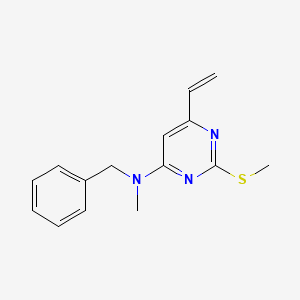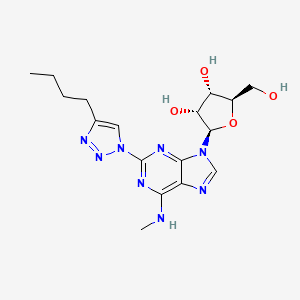![molecular formula C11H14ClN3S B12928292 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with pyrrolidine derivatives. One common method includes the reaction of 2-amino-6-chlorobenzothiazole with pyrrolidine in the presence of a suitable base and solvent . The reaction conditions often involve heating the mixture to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a reduction in the activity of these targets. Molecular docking studies have shown that the compound can bind to active sites of proteins, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities with 6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride.
Benzothiazole derivatives: Compounds such as 2-amino-6-chlorobenzothiazole and 2-amino-4-(4-bromophenyl)thiazole are structurally related.
Uniqueness
This compound is unique due to its specific combination of the pyrrolidine and benzothiazole rings, which imparts distinct biological activities and chemical properties. This unique structure allows for diverse applications in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C11H14ClN3S |
|---|---|
Poids moléculaire |
255.77 g/mol |
Nom IUPAC |
6-pyrrolidin-1-yl-1,3-benzothiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3S.ClH/c12-11-13-9-4-3-8(7-10(9)15-11)14-5-1-2-6-14;/h3-4,7H,1-2,5-6H2,(H2,12,13);1H |
Clé InChI |
IHLFVLULVSQODI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC3=C(C=C2)N=C(S3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)




